4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide
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Overview
Description
4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide is a complex organic compound that features a benzamide core structure with additional phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridinyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Formation of the Benzamide Core: This involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the piperidine and benzamide intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridinyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: This compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Pharmacology: It may be investigated for its potential therapeutic effects in various diseases.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide is unique due to its specific structural features, such as the combination of phenyl, pyridinyl, and benzamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-phenyl-N-[[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c31-26(16-15-25-10-4-5-17-28-25)30-18-6-7-21(20-30)19-29-27(32)24-13-11-23(12-14-24)22-8-2-1-3-9-22/h1-5,8-14,17,21H,6-7,15-16,18-20H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJXMUMDXRPNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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